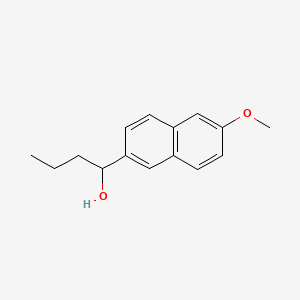

1-(6-Methoxynaphthalen-2-yl)butan-1-ol

Description

Properties

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVVXQFJBSJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding alcohol.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(6-Methoxynaphthalen-2-yl)butan-1-one or 1-(6-Methoxynaphthalen-2-yl)butanoic acid.

Reduction: Formation of 1-(6-Methoxynaphthalen-2-yl)butane.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

1-(6-Methoxynaphthalen-2-yl)butan-1-ol serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the creation of more complex compounds. For instance, it can participate in reactions such as:

- Suzuki-Miyaura Coupling : This reaction is significant for forming biaryl compounds, which are important in pharmaceuticals and materials science.

- Oxidation Reactions : The alcohol group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic pathways.

Biological Applications

2. Biological Activity Studies

Research has explored the biological activities of this compound, particularly its interaction with biological systems. Some key areas include:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential use in developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Medicinal Applications

3. Potential Therapeutic Uses

The medicinal potential of this compound is under investigation, with several promising avenues:

- Cancer Research : Some studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms related to proteasome inhibition.

- Neuropathic Pain Management : The compound's structural similarity to known analgesics has led researchers to evaluate its effectiveness as a sigma receptor antagonist, which may help alleviate neuropathic pain without the side effects associated with opioids.

Data Tables

Here are summarized findings from various studies regarding the applications of this compound:

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibitory effects comparable to standard antibiotics.

- Cancer Research Project : In vitro studies showed that modifications of this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

- Pain Management Trials : Clinical trials assessing the efficacy of sigma receptor antagonists derived from this compound indicated promising results in managing chronic pain conditions, paving the way for further research into non-opioid analgesics.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the orphan nuclear receptor Nur77, leading to the induction of apoptosis in cancer cells . The compound can upregulate Nur77 expression and trigger its nuclear export, resulting in cell death.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences :

- The target compound’s butanol chain may require longer alkylation steps compared to ethyl or methyl derivatives.

Physicochemical Properties

Table 2: Melting Points and Yields of Selected Analogs

*The target compound’s longer butanol chain may lower its melting point compared to semicarbazides but increase lipophilicity relative to MNETOH.

Stability and Reactivity

- Photochemical Degradation : MNETOH’s formation under UV light implies that the target compound’s methoxynaphthalene core may undergo similar degradation, with chain length affecting reaction kinetics .

- Oxidative Stability : The hydroxyl group in the target compound could render it susceptible to oxidation, unlike semicarbazides with protective thiourea groups .

Biological Activity

1-(6-Methoxynaphthalen-2-yl)butan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities, particularly in cancer research. This article delves into the synthesis, biological evaluations, and specific activities of this compound, highlighting its role as a potential anti-tumor agent.

Synthesis of this compound

The synthesis of this compound involves several steps starting from 6-methoxy-2-acetonaphthone. The process typically includes the formation of intermediates that are further modified to yield the final product. Characterization methods such as NMR and HRMS are employed to confirm the structure and purity of the synthesized compound.

Key Steps in Synthesis

- Starting Material : 6-methoxy-2-acetonaphthone.

- Reagents : N-dimethylformamide dimethylacetal is commonly used.

- Characterization Techniques :

- -NMR

- -NMR

- High-Resolution Mass Spectrometry (HRMS)

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Case Study: Compound 9h

In a study evaluating a series of derivatives, compound 9h , which incorporates the this compound structure, showed promising results:

- IC50 Values :

- HepG2: 5.1 μM

- A549: 7.3 μM

- MDA-MB231: 4.3 μM

- H460: 9.2 μM

- Normal Cells (MRC-5): >50 μM

The results indicated that compound 9h exhibited selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anti-cancer agent .

The mechanism by which compound 9h exerts its anti-tumor effects involves:

- Cell Cycle Arrest : Induction of G2/M phase arrest was observed in treated cancer cells.

- Apoptosis Induction : The compound triggers apoptosis through the cleavage of PARP, indicating activation of apoptotic pathways.

- Nur77 Modulation : Compound 9h upregulates Nur77 expression, facilitating nuclear export and subsequent apoptosis in tumor cells .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxynaphthalen-2-yl)butan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acylation followed by reduction. For example:

- Friedel-Crafts alkylation : React 6-methoxynaphthalene with a butyrolactone derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Subsequent hydrolysis and reduction (e.g., NaBH₄ or LiAlH₄) yield the alcohol .

- Reduction of ketone precursors : If 1-(6-Methoxynaphthalen-2-yl)butan-1-one is available, reduce it using catalytic hydrogenation (H₂/Pd-C) or borohydrides. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ethanol) critically affect enantiomeric purity and byproduct formation .

Key considerations : Monitor steric hindrance from the methoxy group during alkylation, which may necessitate longer reaction times or elevated temperatures.

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with racemic standards .

- X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) and refine the structure using SHELXL for absolute configuration determination .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the H NMR spectrum to infer dihedral angles and confirm stereochemistry .

Q. What are the common side reactions observed during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Oxidation to ketones : Trace oxygen or moisture may oxidize the alcohol. Use inert atmospheres (N₂/Ar) and add radical scavengers (e.g., BHT) .

- Ether cleavage : The methoxy group is susceptible to demethylation under acidic conditions. Avoid strong acids (e.g., H₂SO₄) in downstream reactions; use buffered conditions .

- Racemization : Occurs during prolonged heating. Optimize reaction times and employ low-temperature reductions (e.g., -78°C with LiAlH₄) .

Advanced Research Questions

Q. How does the electronic environment of the methoxynaphthalene moiety influence the compound’s reactivity in catalytic asymmetric transformations?

Methodological Answer:

- Electron-donating effects : The methoxy group increases electron density at the naphthalene ring, enhancing π-π interactions in metal-ligand complexes. This can improve enantioselectivity in asymmetric hydrogenation or cross-coupling reactions .

- Steric effects : The bulky naphthalene system may restrict access to catalytic sites. Use ligands with flexible backbones (e.g., BINAP derivatives) to accommodate steric demands .

Experimental design : Compare catalytic efficiency using Pd, Rh, or Ir complexes under identical conditions to identify optimal systems.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenases, GPCRs). The naphthalene core may bind hydrophobic pockets, while the hydroxyl group forms hydrogen bonds .

- QSAR modeling : Train models on analogs (e.g., naproxen derivatives) to predict anti-inflammatory or analgesic activity. Include descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Validation : Correlate computational predictions with in vitro assays (e.g., COX-1/2 inhibition) to refine models .

Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

- High-resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to distinguish subtle differences in unit cell parameters. Refine structures using SHELXL with anisotropic displacement parameters .

- Thermal analysis : Perform DSC/TGA to identify phase transitions corresponding to polymorphic changes. Cross-reference with XRD patterns to assign forms .

Case study : A 2024 study resolved a 0.3 Å discrepancy in a similar naphthalene derivative by re-measuring crystals at 100 K .

Q. What methodologies are recommended for studying the metabolic pathways of this compound in preclinical models?

Methodological Answer:

- Radiolabeled tracing : Synthesize C-labeled analogs and track metabolites in rat hepatocytes using LC-MS/MS. Focus on oxidation (to ketones) and glucuronidation pathways .

- Enzyme inhibition assays : Incubate the compound with human liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes .

Data interpretation : Use software like MetaDrug to predict metabolite toxicity and prioritize in vivo testing .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility screening : Conduct parallel shake-flask experiments in pH-buffered solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Measure concentrations via UV-Vis at λ_max = 280 nm .

- Molecular dynamics simulations : Model solvation shells to explain discrepancies. The methoxy group may enhance solubility in polar aprotic solvents (e.g., acetone) but reduce it in water .

Recommendation : Report solubility with explicit temperature, pH, and solvent purity to enable reproducibility.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.